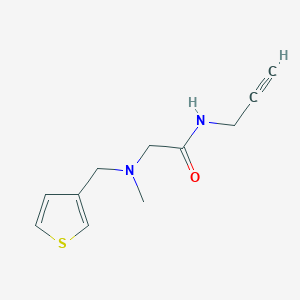

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide

Description

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic acetamide derivative characterized by a thiophene ring, a methyl-substituted amino group, and a propargyl (prop-2-yn-1-yl) moiety.

The synthesis of such compounds typically involves alkylation or coupling reactions. For instance, analogous propargyl-containing acetamides (e.g., 2-Iodo-N-(prop-2-yn-1-yl)acetamide) are synthesized via EDCI/DMAP-mediated coupling of propargylamine with carboxylic acid derivatives, albeit with variable yields (e.g., 5% in one case) . Structural confirmation relies on NMR, IR, and mass spectrometry, as seen in related acetamides .

Propriétés

Formule moléculaire |

C11H14N2OS |

|---|---|

Poids moléculaire |

222.31 g/mol |

Nom IUPAC |

2-[methyl(thiophen-3-ylmethyl)amino]-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C11H14N2OS/c1-3-5-12-11(14)8-13(2)7-10-4-6-15-9-10/h1,4,6,9H,5,7-8H2,2H3,(H,12,14) |

Clé InChI |

ZEQDZNROFVSLKG-UHFFFAOYSA-N |

SMILES canonique |

CN(CC1=CSC=C1)CC(=O)NCC#C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of thiophen-3-ylmethylamine with propargyl bromide to form an intermediate, which is then reacted with methylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acetamide group may produce primary or secondary amines.

Applications De Recherche Scientifique

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring and acetamide moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways involved in inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Table 1. Structural Comparison of Selected Acetamide Derivatives

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide | Thiophen-3-ylmethyl, methylamino, propargyl | C₁₂H₁₄N₂OS | 234.32 | Inferred |

| 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-phenyl-N-(thiophen-3-ylmethyl)acetamide | Benzotriazole, phenyl, thiophen-3-ylmethyl | C₁₉H₁₆N₄OS | 364.43 | |

| 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide | 4-fluorophenylmethyl, propargyl, furan-2-ylmethyl | C₁₈H₁₇FN₂O₂ | 320.35 | |

| N-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide (7a) | Benzo-1,4-dioxane, chloro, methoxy, biphenyl | C₂₆H₂₆ClN₂O₄ | 481.95 |

Key Observations :

- Electronic Effects : The thiophene ring in the target compound provides electron-rich aromaticity compared to the benzotriazole group in , which may influence binding affinity in biological systems.

- Bioisosteric Potential: The furan group in serves as a bioisostere for thiophene, highlighting interchangeable roles in drug design.

Physical and Chemical Properties

Table 2. Comparative Physical/Chemical Data

| Compound Name | Melting Point (°C) | Purity (HPLC) | Key Spectral Data (NMR) | Reference |

|---|---|---|---|---|

| (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide | 159–161 | >95% | 1H NMR (400 MHz, CDCl₃): δ 8.17 (d, J = 8.4 Hz, 1H), 7.53–7.47 (m, 2H) | |

| 2-Iodo-N-(prop-2-yn-1-yl)acetamide (33) | Not reported | Not reported | HRMS (ESI): m/z calcd for C₅H₆INO [M+H]⁺: 223.9530; found: 223.9528 | |

| 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide | Not reported | >95% | 13C NMR (101 MHz, CDCl₃): δ 160.1 (C-F), 142.3 (furan C-2), 110.4 (furan C-3) |

Key Observations :

- Melting Points : Higher melting points (e.g., 159–161°C in ) correlate with nitro and indole groups, which enhance crystallinity. The target compound’s melting point is likely lower due to the flexible propargyl group.

- Spectral Signatures: The propargyl group’s terminal alkyne proton (δ ~2.2–2.5 ppm in 1H NMR) and IR absorption (~2100 cm⁻¹ for C≡C) are diagnostic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.